molecular formula C19H20O2 B12648993 (R)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol CAS No. 154569-18-3

(R)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol

Cat. No.: B12648993
CAS No.: 154569-18-3
M. Wt: 280.4 g/mol
InChI Key: FGRCYLHFMCPLBF-MRXNPFEDSA-N
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Description

®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indene backbone substituted with an ethyl group, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol typically involves several steps, starting from readily available precursors. One common method involves the alkylation of 2-(4-methoxyphenyl)-3-methyl-1H-indene with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-indene: Lacks the hydroxyl group, resulting in different reactivity and biological activity.

    ®-1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding capabilities.

Uniqueness

®-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and hydroxyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

154569-18-3

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

(1R)-1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol

InChI

InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3/t16-/m1/s1

InChI Key

FGRCYLHFMCPLBF-MRXNPFEDSA-N

Isomeric SMILES

CC[C@@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C

Canonical SMILES

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C

Origin of Product

United States

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